molecular formula C16H16N2O2 B3856034 N,N'-2,2'-biphenyldiyldiacetamide

N,N'-2,2'-biphenyldiyldiacetamide

Cat. No.: B3856034
M. Wt: 268.31 g/mol
InChI Key: AYAUMNGNJKRQKS-UHFFFAOYSA-N
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Description

N,N'-2,2'-Biphenyldiyldiacetamide, also known as 5,5'-bis(acetylamino)-2,2'-dihydroxybiphenyl, is a biphenyl-based organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This structured diacetamide features a 2,2'-biphenyl core substituted with hydroxy and acetamide functional groups. The specific spatial arrangement of the 2,2'-biphenyl linkage creates a distinct molecular geometry that is valuable for constructing complex chemical architectures. While direct mechanistic studies on this specific compound are limited in the public domain, its structure suggests significant potential as a versatile building block or intermediate in several research fields. In medicinal chemistry, the molecule can serve as a core scaffold for the development of novel pharmacologically active compounds. In materials science, it is a candidate monomer for synthesizing specialized polymers, such as polyamides or polyimides, where the rigid biphenyl unit can influence the material's thermal and mechanical properties. Researchers also utilize this and related structures in the synthesis of supramolecular systems and ligands for metal-organic frameworks (MOFs). This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[2-(2-acetamidophenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11(19)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAUMNGNJKRQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinct properties:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Differences Applications/Activity References
N,N'-2,2'-Biphenyldiyldiacetamide Biphenyl core with acetamide groups at 2,2' positions ~266.3 Symmetric diamide; rigid planar structure Materials science, ligand design
N,N'-Diacetyl-1,4-phenylenediamine Linear 1,4-phenylenediamine core with acetyl groups 192.22 Linear vs. biphenyl backbone; reduced aromatic conjugation Laboratory research (non-therapeutic)
N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide Biphenyl core with hydroxamic acid (N-hydroxyacetamide) group 227.26 Hydroxamic acid substituent enhances metal chelation and bioactivity Antimicrobial, anti-inflammatory
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) Two phenyl groups attached to acetamide; N,N-dimethyl substitution 239.32 Bulky diphenyl groups; lipophilic Herbicide (acetamide class)
N,N-Dimethyl-2-phenylacetamide Single phenyl group with N,N-dimethyl substitution 177.24 Simpler structure; lacks biphenyl moiety Intermediate in organic synthesis

Detailed Analysis:

Backbone Rigidity and Aromaticity :

  • The biphenyl core in this compound enhances π-π stacking and electronic conjugation compared to linear analogs like N,N'-diacetyl-1,4-phenylenediamine . This rigidity is advantageous in materials science for stabilizing supramolecular assemblies.

Functional Group Influence :

  • The hydroxamic acid group in N-(1,1'-biphenyl)-2-yl-N-hydroxyacetamide confers metal-binding capacity, making it suitable for targeting metalloenzymes (e.g., histone deacetylases) . In contrast, the acetamide groups in the target compound are less reactive but improve solubility in polar solvents.

Substituent Effects :

  • Diphenamid’s N,N-dimethyl and diphenyl groups increase lipophilicity, facilitating membrane penetration in herbicidal applications . The target compound’s symmetric acetamide groups balance hydrophilicity and structural stability, favoring applications in aqueous-phase catalysis or polymer matrices.

Synthetic Accessibility: N,N-Dimethyl-2-phenylacetamide and similar mono-substituted analogs are simpler to synthesize via direct acetylation, whereas biphenyldiyldiacetamide requires multi-step coupling reactions, as seen in related biphenyl-amide syntheses .

Research Implications and Limitations

While this compound’s biphenyl backbone offers unique advantages in materials design, its biological activity remains underexplored compared to hydroxamic acid derivatives or herbicidal analogs . Further studies should focus on:

  • Solubility and Stability : Comparative pharmacokinetic profiling with diphenamid .
  • Catalytic Applications : Leveraging rigidity for ligand design in transition-metal complexes .

Q & A

Q. What are the recommended synthesis protocols for N,N'-2,2'-biphenyldiyldiacetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via amidation of biphenyl-2,2'-diamine with acetic anhydride under reflux in anhydrous dichloromethane. Key steps include:
  • Using a 1:2.2 molar ratio of diamine to acetic anhydride to ensure complete acetylation.
  • Maintaining a nitrogen atmosphere to prevent oxidation of intermediates .
    Purity optimization involves:
  • Recrystallization from ethanol/water (3:1 v/v) to remove unreacted starting materials.
  • Column chromatography (silica gel, ethyl acetate/hexane gradient) for high-purity isolation (>98% by HPLC). Monitor purity using reversed-phase HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyls (δ 168–170 ppm) .
  • FT-IR : Confirm N-H stretching (3250–3300 cm⁻¹) and carbonyl vibrations (1650–1680 cm⁻¹) .
  • Purity assessment :
  • HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~12.3 min.
  • Mass spectrometry (ESI-MS) : Expected [M+H]+ at m/z 313.3 .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • First aid :
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact : Wash with soap and water for 15 minutes; monitor for irritation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Yield discrepancies often arise from:
  • Moisture sensitivity : Trace water hydrolyzes acetic anhydride, reducing acetylation efficiency. Use molecular sieves (3Å) in the reaction mixture .
  • Temperature control : Ensure reflux conditions (40–45°C) are tightly maintained; deviations >5°C alter kinetics .
    Validate reproducibility by:
  • Replicating reactions in triplicate under controlled humidity (<10% RH).
  • Quantifying intermediates via LC-MS to identify side products (e.g., mono-acetylated byproducts) .

Q. What experimental strategies are effective for studying the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Target identification :
  • Use affinity chromatography with immobilized this compound to isolate binding proteins from cell lysates.
  • Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Functional assays :
  • Test inhibition of enzymatic targets (e.g., kinases) at 10–100 µM concentrations.
  • Compare dose-response curves (IC50) with known inhibitors to assess specificity .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations :
  • Use software like GROMACS to model degradation pathways at pH 2–12 and 25–80°C.
  • Identify vulnerable bonds (e.g., amide hydrolysis) and half-life estimates .
  • Experimental validation :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks).
  • Monitor degradation via UPLC-MS and correlate with simulation results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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